N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H20FN3O4S and its molecular weight is 453.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as gefitinib are known to selectively target the mutant proteins in malignant cells . These targets often include tyrosine kinases associated with transmembrane cell surface receptors .
Mode of Action
The compound likely interacts with its targets in a manner similar to Gefitinib, which inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . Specifically, Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Pharmacokinetics
For instance, Gefitinib is known to be metabolized by CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . More research would be needed to determine the specific ADME properties of this compound.
Result of Action
This is because EGFR tyrosine kinase inhibitors like Gefitinib are known to block signaling pathways that promote cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
The compound’s role in biochemical reactions is not fully understood due to limited available data. It’s likely that it interacts with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s structural features, including its fluorophenyl and dihydroquinazolin groups .
Cellular Effects
It may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Metabolic Pathways
It may interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-14-4-11-21(31-3)22(12-14)32(29,30)26-17-7-10-20-19(13-17)23(28)27(15(2)25-20)18-8-5-16(24)6-9-18/h4-13,26H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKXHPOBTRDWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.